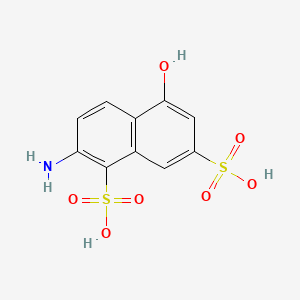

2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-hydroxynaphthalene-1,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO7S2/c11-8-2-1-6-7(10(8)20(16,17)18)3-5(4-9(6)12)19(13,14)15/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVUAOXLSJITPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983970 | |

| Record name | 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6535-70-2 | |

| Record name | 2-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6535-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006535702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Naphthalene Derivative

As a Senior Application Scientist, my experience has consistently highlighted the pivotal role of well-characterized chemical entities in the landscape of scientific innovation. 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, a molecule of significant interest, stands as a testament to the untapped potential within seemingly specialized compounds. This guide is crafted to provide a comprehensive, in-depth understanding of its chemical properties, moving beyond a simple recitation of facts to offer insights into its reactivity, synthesis, and potential applications, particularly in the realm of drug discovery. The structure of this document is designed to be fluid, mirroring the interconnected nature of chemical properties, and to empower researchers with the foundational knowledge required for novel applications.

Core Molecular Profile

This compound, also known by various synonyms including Sulfo J acid, is a substituted naphthalene compound with the molecular formula C₁₀H₉NO₇S₂.[1][2] Its structure is characterized by a naphthalene core functionalized with an amino group, a hydroxyl group, and two sulfonic acid groups. This unique combination of functional groups dictates its chemical behavior, solubility, and potential for further chemical modification.

Structural and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₇S₂ | [1][2] |

| Molecular Weight | 319.31 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 6535-70-2 | [1] |

| Density | 1.9 ± 0.1 g/cm³ | [3] |

| Water Solubility | 35.36 g/L at 25°C | [2] |

| pKa (Predicted) | -0.42 ± 0.40 | [2] |

| LogP (Predicted) | -2.31 | [3] |

The presence of two sulfonic acid groups and a hydroxyl group confers significant water solubility to the molecule.[2] The predicted low LogP value further underscores its hydrophilic nature.[3] These properties are crucial for its utility in aqueous-based reactions and biological assays.

The molecular structure can be visualized as follows:

Figure 1: Chemical structure of this compound.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity. A common method involves the sulfonation of 7-amino-4-hydroxy-2-naphthalene sulfonic acid (J acid).

Experimental Protocol: Sulfonation of J-acid

This protocol is based on a patented method designed to produce high-purity this compound.[4]

Materials:

-

7-amino-4-hydroxy-2-naphthalene sulfonic acid (J acid)

-

Manganese dioxide (MnO₂)

-

Sodium pyrosulfite (Na₂S₂O₅)

-

Sodium hydroxide (NaOH) solution (30%)

-

Hydrochloric acid (HCl) solution (30%)

-

Water

Procedure:

-

Preparation of Alkaline J-acid Solution:

-

In a suitable reaction vessel, dissolve J acid in water to create a 9-11 wt% solution.

-

Adjust the pH of the solution to 6.5-8.0 using a 30% sodium hydroxide solution.

-

-

Sulfonation Reaction:

-

Heat the alkaline J-acid solution to 40-55°C.

-

Add manganese dioxide to the solution.

-

Slowly add sodium pyrosulfite to the reaction mixture at a controlled rate.

-

Maintain the reaction temperature at 40-55°C and the pH at 6.5-8.0 for 0.5-1 hour.

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to 0-8°C.

-

Slowly add 30% hydrochloric acid to precipitate the this compound product.

-

Filter the precipitate and wash with cold water.

-

For further purification, the product can be re-dissolved in water, the pH adjusted to 6.8-8.0, and then re-precipitated by cooling to 0-8°C before a final filtration.

-

Causality of Experimental Choices: The use of manganese dioxide and sodium pyrosulfite as sulfonating agents is a key aspect of this method, offering a less corrosive alternative to traditional methods that use oleum.[4] The careful control of pH and temperature is critical to ensure the desired sulfonation pattern and minimize the formation of byproducts, leading to a product with a purity greater than 96%.[4]

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts of these protons will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effects of the sulfonic acid groups. Protons on the same ring as the amino and hydroxyl groups will likely appear at a different chemical shift than the protons on the other ring. The NH₂ and OH protons may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene ring. The carbons attached to the amino, hydroxyl, and sulfonic acid groups will have characteristic chemical shifts. Carbons bonded to the electron-withdrawing sulfonic acid groups will be shifted downfield, while those bonded to the electron-donating amino and hydroxyl groups will be shifted upfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

S=O stretch: Strong absorption bands in the region of 1000-1250 cm⁻¹ characteristic of the sulfonic acid groups.

-

Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI): Given its polar and ionic nature, ESI would be the preferred ionization method. In negative ion mode, the spectrum would likely show a prominent peak for the [M-H]⁻ ion at m/z 318. In positive ion mode, the [M+H]⁺ ion at m/z 320 would be expected. The observation of ions corresponding to the loss of SO₃ is also possible. Predicted collision cross-section values can aid in structural confirmation.[5]

Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is governed by its functional groups, making it a versatile building block for the synthesis of more complex molecules.

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including diazotization followed by coupling reactions (azo coupling), acylation, and alkylation. These reactions are fundamental to its primary application in the synthesis of azo dyes.[2]

-

Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. It can undergo etherification and esterification reactions.

-

Naphthalene Ring: The aromatic ring system can undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing functional groups. The sulfonic acid groups are deactivating and meta-directing, while the amino and hydroxyl groups are activating and ortho-, para-directing.

The interplay of these functional groups allows for the strategic design of derivatives with tailored properties.

Figure 3: Reactivity and derivatization potential of this compound.

Applications in Drug Discovery and Development: A Scaffold of Promise

While primarily known as a dye intermediate, the structural motifs within this compound hold significant potential in medicinal chemistry. The sulfonated naphthalene core is a recognized pharmacophore in various therapeutic areas.

The Sulfonamide and Naphthalene Moieties in Medicinal Chemistry

-

Sulfonamides: The sulfonamide group is a well-established functional group in a wide range of clinically approved drugs, exhibiting antibacterial, antiviral, anticancer, and anti-inflammatory properties. This is due to their ability to mimic the transition state of enzymatic reactions and form key hydrogen bonding interactions with biological targets.

-

Naphthalene Derivatives: The naphthalene ring system serves as a scaffold in numerous bioactive compounds. Its rigid, planar structure allows for effective π-π stacking interactions with aromatic residues in protein binding pockets. Naphthoquinones derived from naphthalene have shown cyclooxygenase-2 (COX-2) inhibitory activity.

Potential Therapeutic Applications

Given its structural features, derivatives of this compound could be explored for a variety of therapeutic applications:

-

Enzyme Inhibition: The combination of the sulfonamide-like sulfonic acid groups and the naphthalene scaffold suggests potential for designing inhibitors of enzymes such as kinases, proteases, and carbonic anhydrases. For instance, a derivative, 4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid, has shown the ability to inhibit tyrosinase.[6]

-

Anticancer Agents: The naphthalene ring's ability to intercalate with DNA, a property of some anticancer drugs, could be a starting point for designing novel chemotherapeutic agents.

-

Antimicrobial Agents: The synthesis and biological evaluation of derivatives could lead to the discovery of new antimicrobial compounds, a critical area of research in the face of growing antibiotic resistance.

The development of a synthetic route to produce high-purity this compound is a crucial first step in unlocking its full potential for the synthesis of novel, biologically active molecules.

Safety and Handling

According to available data, this compound is not classified as a hazardous substance under GHS criteria.[1] However, as with any chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols. Use non-sparking tools.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

Conclusion: A Foundation for Future Discovery

This technical guide has provided a detailed overview of the chemical properties of this compound, from its fundamental molecular characteristics to its synthesis, reactivity, and potential applications in drug discovery. The convergence of a sulfonated naphthalene scaffold with reactive amino and hydroxyl groups presents a compelling platform for the design and synthesis of novel chemical entities with diverse biological activities. It is my hope that this comprehensive resource will serve as a valuable tool for researchers, inspiring further investigation into this promising molecule and accelerating the pace of scientific innovation.

References

- 1. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 6535-70-2 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]

- 5. PubChemLite - 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid (C10H9NO7S2) [pubchemlite.lcsb.uni.lu]

- 6. 4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic Acid [benchchem.com]

2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid synthesis methods

An In-depth Technical Guide to the Synthesis of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid

Introduction: The Significance of a Core Dye Intermediate

This compound, commonly known in the industry as Sulfo J acid or Chicago S acid, is a pivotal chemical intermediate.[1][2] Its molecular structure, featuring amino, hydroxyl, and sulfonic acid functional groups, makes it an essential building block, particularly as a coupling component in the synthesis of a wide range of azo reactive dyes.[3] The purity and efficient production of Sulfo J acid are critical factors that directly influence the quality and performance of these final dye products.

This guide provides a detailed examination of the primary synthesis methodologies for this compound, designed for researchers, chemists, and professionals in the fields of dye chemistry and drug development. It moves beyond simple procedural lists to explore the underlying chemical principles, the rationale for specific experimental conditions, and a comparative analysis of traditional versus modern synthetic routes.

Core Synthesis Pathway: Modern Sulfonation of J Acid

The contemporary and industrially preferred method for synthesizing this compound involves the direct sulfonation of 7-amino-4-hydroxy-2-naphthalene sulfonic acid, commonly known as J acid.[1][4] This approach has gained favor over traditional methods due to its higher product purity, milder reaction conditions, and mitigation of severe equipment corrosion issues associated with the use of strong acids like oleum.[1][2]

Reaction Mechanism and Rationale

The core of this synthesis is an electrophilic aromatic substitution reaction. The naphthalene ring of J acid is activated by the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, making it susceptible to attack by a sulfonating agent. The novelty of the modern method lies in its unique sulfonating system: a combination of manganese dioxide (MnO₂) and sodium pyrosulfite (Na₂S₂O₅). This system generates the active sulfonating species under controlled, near-neutral pH conditions, a significant departure from the harsh, highly acidic environments of older methods. The sulfonic acid group is directed to the C-1 position, yielding the desired 1,7-disulfonic acid product.

Caption: Reaction scheme for the sulfonation of J Acid.

Experimental Protocol: A Self-Validating System

The following protocol is a synthesis of methodologies described in the patent literature, designed to ensure high purity and yield.[1][4] The process is inherently self-validating through strict control of pH and temperature at critical stages.

Step 1: Preparation of Alkaline J Acid Solution

-

Charge a reaction vessel with a calculated volume of water (e.g., 1340 kg).

-

Heat the water to approximately 45°C with stirring.

-

Add J acid (e.g., 144 kg) to the heated water. Stir for 30 minutes to create a slurry.

-

Slowly add a 30% sodium hydroxide solution until the J acid completely dissolves and the solution pH is stable between 6.5 and 8.0. This forms a dark, alkaline solution of J acid with a target concentration of 9-11 wt%.[1][4]

Causality Insight: Preparing an alkaline solution is crucial for two reasons. First, it deprotonates the sulfonic acid and hydroxyl groups of the J acid, increasing its solubility in the aqueous medium. Second, it establishes the required pH environment for the subsequent sulfonation reaction to proceed efficiently and selectively.

Step 2: Sulfonation Reaction

-

To the alkaline J acid solution, add manganese dioxide (e.g., 150 kg of 75% purity).

-

Heat the mixture to the target reaction temperature of 45-50°C.

-

Begin the controlled addition of sodium metabisulfite (e.g., 315 kg) at a steady rate (e.g., 90-110 kg/hour ).[1][4]

-

Maintain the reaction temperature between 40-55°C and the pH between 6.5-8.0 for the duration of the reaction, typically 0.5 to 1 hour after the addition is complete.[4]

Causality Insight: The controlled rate of addition of sodium metabisulfite is critical to manage the exothermic nature of the reaction and to maintain a steady concentration of the active sulfonating species. This precise control prevents side reactions and ensures the formation of a high-purity product.

Step 3: Product Isolation and Purification

-

Upon completion, stop the reaction and filter the mixture to remove insoluble manganese compounds. Retain the filtrate.

-

Cool the filtrate to a temperature between 0-8°C.[2]

-

Slowly add 30% hydrochloric acid to the cooled filtrate until the pH reaches 1.0-2.0.[1][2] This will cause the this compound to precipitate out of the solution as a solid.

-

Heat the acidified slurry to approximately 60°C and bubble air through it for 3-4 hours to drive off any residual sulfur dioxide.[1]

-

Cool the slurry again to 0-8°C to ensure maximum precipitation.

-

Filter the solid product. For further purification, the product can be re-dissolved in water, the pH adjusted to 6.8-8.0, treated with a clarifying agent, and then re-precipitated by cooling and filtration.[2][4]

Causality Insight: The precipitation of the product is based on the principle of isoelectric point. The disulfonic acid is highly soluble as a salt in the alkaline reaction mixture. By adding a strong acid like HCl, the sulfonic acid groups are protonated, drastically reducing the molecule's solubility in the aqueous medium and causing it to precipitate. The final heating step removes dissolved SO₂, which could otherwise compromise product purity.

Caption: Workflow for the synthesis of Sulfo J Acid.

Quantitative Data Summary

The modern sulfonation method provides a high degree of control, leading to consistently high-purity products.

| Parameter | Optimal Range/Value | Rationale |

| J Acid Concentration | 9-11 wt% | Balances reaction rate and solubility.[4] |

| Reaction pH | 6.5 - 8.0 | Optimal for the MnO₂/Na₂S₂O₅ system; minimizes side reactions.[4] |

| Reaction Temperature | 40 - 55°C | Ensures sufficient reaction kinetics without product degradation.[4] |

| Reaction Time | 0.5 - 1.0 hours | Sufficient for complete conversion.[4] |

| Precipitation pH | 1.0 - 2.0 | Maximizes precipitation by minimizing product solubility.[1] |

| Final Product Purity | > 96% | Achieved through controlled reaction and purification steps.[1][4] |

Traditional Synthesis Methods: A Comparative Overview

For comprehensive understanding, it is valuable to recognize the historical methods for producing Sulfo J acid, which are now largely superseded due to environmental and safety concerns.

-

Alkali Fusion of 2-Naphthylamine-1,5,7-trisulfonic acid : This method involves heating the trisulfonated naphthylamine with sodium hydroxide at high temperatures (e.g., 170°C).[2][3] This process is energy-intensive and generates significant alkaline waste streams.

-

Sulfonation with Oleum : J acid can be sulfonated directly using 65% oleum (fuming sulfuric acid).[1][2][3] While effective, this method is highly corrosive to standard equipment, requires handling of extremely hazardous materials, and often leads to lower purity products due to aggressive, hard-to-control reaction conditions.

The shift away from these methods towards the manganese dioxide/sodium pyrosulfite system underscores a broader industry trend towards greener, safer, and more efficient chemical manufacturing processes.

Conclusion

The synthesis of this compound via the controlled sulfonation of J acid represents a significant advancement in dye intermediate manufacturing. By replacing harsh reagents like oleum with a milder, more selective system, this method provides a robust and reliable pathway to a high-purity product. The detailed control over key parameters such as pH, temperature, and reagent addition rates is fundamental to its success, offering a self-validating protocol that ensures reproducibility and high quality. For researchers and industry professionals, a thorough understanding of this methodology is essential for the development and production of advanced reactive dyes.

References

- 1. Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN101148429A - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]

- 3. This compound CAS#: 6535-70-2 [m.chemicalbook.com]

- 4. CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid (CAS 6535-70-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, registered under CAS number 6535-70-2, is a key chemical intermediate with significant applications in the synthesis of colorants.[1][2] Also known by synonyms such as Sulfo J acid, this compound is a sulfonated derivative of aminonaphthol, which endows it with properties crucial for its primary role as a precursor to azo dyes.[2][3] Its molecular structure, featuring amino, hydroxyl, and sulfonic acid functional groups on a naphthalene core, provides multiple reactive sites for the construction of complex chromophores.[4][5] This guide offers a comprehensive overview of the chemical and physical properties, structure, synthesis, applications, and safety considerations of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a solid, typically appearing as a powder.[6] The presence of two sulfonic acid groups confers good water solubility, a critical attribute for its application in aqueous dyeing processes.[2] A summary of its key physicochemical properties is presented in Table 1. It is important to note that some of the available data are predicted values and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₇S₂ | [3] |

| Molecular Weight | 319.31 g/mol | [3] |

| Appearance | Solid powder | [6] |

| Boiling Point | 603.18 °C (Predicted) | [2][3] |

| Density | 1.880 g/cm³ | [2][3] |

| Water Solubility | 35.36 g/L at 25 °C | [2][3] |

| pKa | -0.42 ± 0.40 (Predicted) | [2] |

Structural Elucidation

The molecular structure of this compound is characterized by a naphthalene bicyclic system substituted with an amino group at the 2-position, a hydroxyl group at the 5-position, and sulfonic acid groups at the 1- and 7-positions. This specific arrangement of functional groups is fundamental to its reactivity and utility as a dye intermediate.

Key Structural Identifiers:

-

IUPAC Name: this compound[4]

-

SMILES: C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)O)O)S(=O)(=O)O)N[4]

-

InChI: InChI=1S/C10H9NO7S2/c11-8-2-1-6-7(10(8)20(16,17)18)3-5(4-9(6)12)19(13,14)15/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)[4]

A 2D representation of the chemical structure is provided below:

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound CAS#: 6535-70-2 [m.chemicalbook.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid

Introduction

2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, also known as Sulfo J acid, is a key intermediate in the synthesis of various azo dyes, most notably C.I. Reactive Red 6.[1] Its chemical structure, featuring both acidic sulfonic acid groups and a basic amino group, imparts amphoteric properties and dictates its solubility, a critical parameter for its application in industrial synthesis, formulation, and purification processes. This guide provides a comprehensive overview of the solubility of this compound, including available quantitative data, factors influencing its solubility, and detailed experimental protocols for its determination. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of the physicochemical properties of this compound.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₁₀H₉NO₇S₂) possesses a naphthalene core functionalized with a hydroxyl group, an amino group, and two sulfonic acid groups.

Key Structural Features Influencing Solubility:

-

Sulfonic Acid Groups (-SO₃H): These are strongly acidic and highly polar, capable of extensive hydrogen bonding with polar solvents, particularly water. The presence of two such groups significantly enhances aqueous solubility.

-

Amino Group (-NH₂): This group is basic and can be protonated in acidic conditions to form an ammonium salt (-NH₃⁺), which further increases water solubility.

-

Hydroxyl Group (-OH): This group is weakly acidic and can also participate in hydrogen bonding.

-

Naphthalene Core: The bicyclic aromatic ring system is hydrophobic and tends to decrease water solubility.

The interplay of these functional groups results in a molecule that is highly polar and ionizable, predicting a high affinity for polar solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₇S₂ | [2] |

| Molecular Weight | 319.31 g/mol | [1] |

| Appearance | Gray powder | [3] |

| Water Solubility (25 °C) | 35.36 g/L | [1] |

| Predicted pKa | -0.42 ± 0.40 | [1] |

| Density | 1.880 g/cm³ | [1] |

Aqueous Solubility

The solubility of this compound in water is significant due to the presence of multiple polar, ionizable groups.

Quantitative Aqueous Solubility Data

The primary available data point for the aqueous solubility of this compound is:

-

35.36 g/L at 25 °C [1]

This value indicates a high degree of water solubility, which is expected for a disulfonated aromatic compound.

Effect of pH on Aqueous Solubility

The solubility of this compound is expected to be highly dependent on the pH of the aqueous medium due to its amphoteric nature.[4][5]

-

In Acidic Conditions: The amino group (-NH₂) will be protonated to form an ammonium cation (-NH₃⁺). This increased ionization is likely to enhance solubility.[6]

-

In Neutral Conditions: The sulfonic acid groups will be deprotonated to form sulfonate anions (-SO₃⁻), while the amino group will be largely neutral. The zwitterionic nature of the molecule in this pH range contributes to its water solubility.

-

In Basic Conditions: The hydroxyl group (-OH) may become deprotonated to form a phenoxide anion (-O⁻), in addition to the deprotonated sulfonic acid groups. The fully anionic form of the molecule is expected to be highly water-soluble.

A complete pH-solubility profile would likely exhibit a "U" shape, characteristic of amphoteric compounds, with the lowest solubility at the isoelectric point.[7]

Effect of Temperature on Aqueous Solubility

For most solid solutes, solubility in a liquid solvent increases with temperature.[6] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. While specific data for this compound is not available, it is reasonable to predict that its aqueous solubility will increase with rising temperature.

Solubility in Organic Solvents

Generally, highly polar compounds like aminonaphthalenesulfonic acids exhibit limited solubility in non-polar organic solvents.[4][6] The strong hydrogen bonding and ionic interactions that promote dissolution in water are absent in solvents like hexane or toluene.

In polar organic solvents such as methanol, ethanol, and acetone, some degree of solubility is expected, but it is likely to be significantly lower than in water. The ability of these solvents to engage in hydrogen bonding would facilitate some interaction with the solute's polar functional groups. However, without specific experimental data, quantitative values cannot be provided.

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[8][9] This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period, followed by separation of the solid and quantification of the dissolved compound in the supernatant.

Workflow for Shake-Flask Solubility Determination

References

- 1. This compound CAS#: 6535-70-2 [m.chemicalbook.com]

- 2. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. icpms.cz [icpms.cz]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

Spectroscopic Data for 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid (CAS No. 6535-70-2).[1][2][3][4][5] Intended for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of this important dye intermediate through a detailed examination of its spectroscopic profile. While experimental spectra for this specific compound are not widely available in public databases, this guide will leverage predicted data and analysis of structurally related compounds to provide a comprehensive understanding of its spectroscopic features.

Introduction

This compound, also known as Sulfo J acid, is a key intermediate in the synthesis of various azo reactive dyes.[1] Its chemical structure, featuring a naphthalene core substituted with amino, hydroxyl, and sulfonic acid groups, imparts specific chromophoric and solubility properties.[2][6] A thorough understanding of its molecular structure is paramount for controlling reaction pathways, ensuring product purity, and developing new applications. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide will delve into the theoretical underpinnings of each of these techniques and their application to the structural elucidation of this compound. We will explore the expected spectral features and provide detailed protocols for data acquisition, emphasizing the rationale behind experimental choices.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is foundational to interpreting its spectroscopic data. The arrangement of functional groups on the naphthalene scaffold gives rise to a unique electronic and vibrational profile.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the IR spectrum is expected to be complex, with characteristic absorptions for the O-H, N-H, S=O, and aromatic C-H and C=C bonds.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3500-3300 | O-H stretch | Hydroxyl (-OH) | Broad, Medium-Strong |

| 3400-3200 | N-H stretch | Amino (-NH₂) | Medium |

| 3100-3000 | C-H stretch | Aromatic | Medium-Weak |

| 1620-1580 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1250-1150 | S=O stretch | Sulfonic Acid (-SO₃H) | Strong |

| 1050-1000 | S-O stretch | Sulfonic Acid (-SO₃H) | Strong |

Interpretation of the IR Spectrum

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The strong absorptions corresponding to the S=O and S-O stretching vibrations are highly characteristic of the sulfonic acid groups and are expected to be prominent features of the spectrum. The aromatic C=C stretching vibrations will appear in the 1620-1580 cm⁻¹ region, confirming the presence of the naphthalene core.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes a standard method for acquiring an IR spectrum of a solid sample.

-

Sample Preparation: Ensure the sample is dry and finely powdered. No further preparation is typically needed for ATR-FTIR.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Perform a background scan to account for atmospheric CO₂ and H₂O absorptions.

-

-

Sample Analysis:

-

Place a small amount of the powdered sample onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

Perform baseline correction and ATR correction using the spectrometer's software.

-

Label the significant peaks.

-

Causality Behind Experimental Choices: The ATR technique is chosen for its simplicity, speed, and minimal sample preparation requirements, making it ideal for routine analysis of solid samples. A resolution of 4 cm⁻¹ is generally sufficient to resolve the key functional group vibrations in organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information about the substitution pattern on the naphthalene ring.

Predicted ¹H NMR Spectral Data

Due to the compound's low solubility in common deuterated solvents, obtaining high-quality NMR spectra can be challenging. The use of D₂O or DMSO-d₆ is recommended. The predicted chemical shifts (δ) are relative to a standard (e.g., TMS).

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.0 - 8.5 | m | 4H | Aromatic Protons |

| 5.0 - 6.0 | br s | 2H | -NH₂ |

| 9.0 - 10.0 | br s | 1H | -OH |

| 10.0 - 12.0 | br s | 2H | -SO₃H |

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (ppm) | Assignment |

| 110 - 150 | Aromatic Carbons |

Interpretation of NMR Spectra

The exact chemical shifts and coupling constants in the ¹H NMR spectrum are highly dependent on the solvent and pH. The aromatic region will show a complex pattern of doublets and double doublets, which can be assigned to specific protons through 2D NMR techniques like COSY and HSQC. The protons of the -NH₂, -OH, and -SO₃H groups are exchangeable and may appear as broad signals or not be observed at all, especially in D₂O. The ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the naphthalene core, with their chemical shifts influenced by the attached functional groups.

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve high homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A longer acquisition time and more scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

Causality Behind Experimental Choices: A high-field spectrometer is crucial for resolving the complex spin systems in the aromatic region. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. Proton decoupling in ¹³C NMR simplifies the spectrum to single lines for each carbon, making it easier to interpret.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For a polar and non-volatile molecule like this compound, electrospray ionization (ESI) is the most suitable technique.

Predicted Mass Spectrometry Data

The compound is expected to be detected in negative ion mode due to the acidic sulfonic acid and hydroxyl groups.

| Adduct | m/z (Predicted) |

| [M-H]⁻ | 317.97478 |

| [M-2H+Na]⁻ | 339.95673 |

| [M+HCOO]⁻ | 363.98026 |

Data sourced from PubChem CID 81024.[6][7]

Interpretation of the Mass Spectrum

The most abundant ion in the negative mode ESI mass spectrum is expected to be the deprotonated molecule [M-H]⁻ at m/z 317.97478. The high-resolution mass spectrum would provide the exact mass, which can be used to confirm the elemental formula (C₁₀H₉NO₇S₂).[1][2][3][6] The isotopic pattern of this ion will also be characteristic, showing the presence of two sulfur atoms.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electrospray ionization source.

-

Calibrate the instrument using a known standard.

-

Set the instrument to negative ion detection mode.

-

-

Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Identify the molecular ion and any other significant ions. Use the exact mass measurement to determine the elemental composition.

Causality Behind Experimental Choices: ESI is a soft ionization technique that is well-suited for polar, non-volatile, and thermally labile molecules, as it minimizes fragmentation and typically produces an abundant molecular ion. Negative ion mode is chosen to facilitate the deprotonation of the acidic protons of the sulfonic and hydroxyl groups.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and industry. While experimental data is sparse, a combination of predicted spectra and data from analogous compounds provides a robust framework for understanding its structural features. This technical guide has outlined the expected IR, NMR, and mass spectrometric data and provided detailed, validated protocols for their acquisition and interpretation. By following these guidelines, researchers can confidently characterize this and other related sulfonated naphthalene compounds, ensuring the quality and consistency of their work.

References

- 1. This compound CAS#: 6535-70-2 [m.chemicalbook.com]

- 2. This compound - Wikidata [wikidata.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 6535-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid (C10H9NO7S2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid and Its Derivatives

This guide provides a comprehensive technical overview of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, a versatile chemical compound. Primarily known as a key intermediate in the synthesis of azo dyes, its structural motifs are also of interest to researchers in materials science and drug discovery. This document will delve into its nomenclature, chemical and physical properties, synthesis, and diverse applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Part 1: Nomenclature and Synonyms

This compound is an organic compound derived from naphthalene. Due to its historical and widespread use in the dye industry, it is known by a variety of names. Establishing a clear understanding of its nomenclature is crucial for navigating technical literature and sourcing the compound. The IUPAC name is this compound, and its CAS Registry Number is 6535-70-2.[1][2][3][4] One of its common trivial names is Sulfo J acid.[4]

Below is a table summarizing its key identifiers and various synonyms.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 6535-70-2[1][2][3][4] |

| Molecular Formula | C₁₀H₉NO₇S₂[1][2][3][4] |

| Molecular Weight | 319.31 g/mol [4] |

| Common Synonyms | Sulfo J Acid, 6-Amino-1-naphthol-3,5-disulfonic acid, 2-Amino-5-naphthol-1,7-disulfonic acid, 7-Amino-4-hydroxynaphthalene-2,8-disulfonic acid, 3-Amino-8-hydroxy-4,6-disulfonaphthalene[2][3][4] |

Part 2: Chemical and Physical Properties

The utility of this compound in various synthetic applications is dictated by its physicochemical properties. The presence of both amino (-NH₂) and hydroxyl (-OH) groups on the naphthalene ring system makes it an excellent coupling component in diazotization-coupling reactions. Furthermore, the two sulfonic acid (-SO₃H) groups confer high water solubility to the molecule and its derivatives, a critical feature for many industrial and laboratory applications.

| Property | Value | Source |

| Density | 1.880 g/cm³ | [4] |

| Water Solubility | 35.36 g/L at 25°C | [4] |

| pKa | -0.42 ± 0.40 (Predicted) | [4] |

| LogP | -2.33 at 25°C | [4] |

Part 3: Synthesis and Manufacturing

The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. One common method involves the sulfonation of 7-amino-4-hydroxy-2-naphthalene sulfonic acid (J acid).[5]

Experimental Protocol: Sulfonation of J Acid

The following protocol is based on a patented method for the preparation of this compound with a purity greater than 96%.[5]

-

Preparation of Alkaline Solution: An alkaline solution of 7-amino-4-hydroxy-2-naphthalene sulfonic acid is prepared to a concentration of 9-11 wt% and the pH is adjusted to 6-8.

-

Sulfonation Reaction: To the alkaline solution, manganese dioxide (MnO₂) and sodium pyrosulfite (Na₂S₂O₅) are added to initiate the sulfonation reaction.

-

Temperature and pH Control: The reaction is maintained at a temperature of 40-55°C and a pH of 6.5-8 for a duration of 0.5 to 1 hour.[5]

-

Product Isolation: Upon completion of the reaction, the product is isolated from the reaction mixture.

Causality behind experimental choices: The use of an alkaline solution facilitates the dissolution of the starting material. The specific temperature and pH range are optimized to promote the desired sulfonation while minimizing side reactions, thus ensuring high purity of the final product.

Part 4: Application as a Dye Intermediate

The primary and most well-documented application of this compound is as a coupling component in the synthesis of azo dyes. Azo dyes are a large class of colored organic compounds that are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), the azo group.

The synthesis of an azo dye from this intermediate involves a two-step process:

-

Diazotization: An aromatic primary amine is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt.

-

Azo Coupling: The diazonium salt is then reacted with a coupling component, in this case, this compound. The electron-rich naphthalene ring system readily undergoes electrophilic substitution by the diazonium ion to form the azo compound.

The resulting azo dyes are used in a wide range of applications, including textiles, printing inks, and paper coloring.[6] The sulfonic acid groups on the naphthalene ring ensure good water solubility of the final dye, which is often a desirable property for dyeing processes.

Part 5: Applications in Biomedical Research and Drug Development

While the bulk of its application lies in the dye industry, the structural features of this compound and its derivatives are of increasing interest in biomedical research and drug development.

Naphthalene Disulfonic Acids in Medicinal Chemistry

Naphthalene disulfonic acid derivatives, as a class, have been explored for their therapeutic potential. For instance, they have been investigated for their inhibitory effects on the HIV-1 reverse transcriptase, an important target in antiretroviral therapy.[7] The sulfonic acid groups, being highly polar and capable of forming hydrogen bonds, can interact with biological targets such as enzymes and receptors, potentially modulating their activity.[7] Furthermore, sulfonic acid derivatives are being used to create stable co-amorphous systems to enhance the solubility of poorly water-soluble drugs.[8]

Azo Dyes with Pharmacological Activity

Azo dyes are not just colorants; some possess significant biological activity. Aromatic azo compounds are a broad class of organic dyes with applications in medicine and textiles.[9] Some azo compounds have been shown to act as inhibitors of microbial DNA and RNA synthesis and have been investigated as anticancer and antiseptic agents.[9] The azo group can be reduced by enzymes in the body, leading to the release of the constituent amines. This property has been exploited in the design of prodrugs, where an active drug molecule is linked via an azo bond to a carrier, to be released at a specific site in the body.

Potential as Fluorescent Probes

The naphthalene core of this compound is inherently fluorescent. This opens up the possibility of using its derivatives as fluorescent probes for biological imaging.[10] Fluorescent probes are indispensable tools in modern biological research, allowing for the visualization of specific ions, molecules, and cellular structures in living cells and tissues.[11][12][13] By chemically modifying the amino and hydroxyl groups, it is possible to design molecules that change their fluorescence properties upon binding to a specific target, such as a metal ion or a protein. For example, a Schiff base ligand derived from a related compound, 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, has been shown to be a selective and sensitive chromogenic and fluorogenic probe for the detection of metal cations like Al³⁺, Zn²⁺, and Cu²⁺.[13]

Part 6: Safety and Handling

This compound is classified as an irritant and may cause respiratory irritation.[9] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9] Work should be conducted in a well-ventilated area or in a chemical fume hood to avoid breathing dust, fumes, or vapors.[9]

Part 7: Conclusion

This compound is a chemical of significant industrial importance, primarily as a precursor to a vast array of azo dyes. Its well-defined synthesis and reactivity make it a reliable building block in color chemistry. Beyond this traditional role, its inherent chemical functionalities present intriguing possibilities for the development of novel molecules for biomedical research and therapeutic applications. The exploration of its derivatives as potential drugs, diagnostic agents, and fluorescent probes is an active area of research that may unlock new applications for this versatile naphthalene derivative. As our understanding of the relationship between chemical structure and biological activity grows, compounds like this compound will continue to be valuable starting points for innovation.

References

- 1. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikidata [wikidata.org]

- 3. echemi.com [echemi.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]

- 6. disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Armstrong's acid - Wikipedia [en.wikipedia.org]

- 11. Blue fluorescent amino acid for biological spectroscopy and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorescent Self-Threaded Peptide Probes For Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescent Indicators For Biological Imaging of Monatomic Ions - PMC [pmc.ncbi.nlm.nih.gov]

Purity analysis of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid

An In-depth Technical Guide to the Purity Analysis of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the purity analysis of this compound (CAS: 6535-70-2), a key intermediate in the synthesis of various dyes.[1][2] The purity of this compound is paramount, as impurities can significantly impact the quality, efficacy, and safety of the final products. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

Foundational Understanding of the Analyte

This compound, also known as Sulfo J Acid, is a highly polar aromatic compound. Its structure, featuring amino, hydroxyl, and sulfonic acid functional groups, dictates its chemical properties and the analytical strategies required for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6535-70-2 | [1][3][4] |

| Molecular Formula | C₁₀H₉NO₇S₂ | [1][3][4] |

| Molecular Weight | 319.31 g/mol | [1][3] |

| Boiling Point | 603.18°C (at 101,325 Pa) | [1][2] |

| Water Solubility | 35.36 g/L at 25°C | [1][2] |

| pKa | -0.42 ± 0.40 (Predicted) | [1][2] |

The Genesis of Impurities: A Synthetic Perspective

Effective purity analysis begins with understanding the potential sources of impurities. The manufacturing process is the primary origin of most contaminants. One common synthesis route involves the sulfonation of 7-amino-4-hydroxy-2-naphthalene sulfonic acid (J acid).[5] Another method starts with 2-Aminonaphthalene-1,5,7-trisulfonic acid and involves heating with sodium hydroxide.[1]

These pathways can introduce several types of impurities:

-

Starting Materials & Intermediates: Unreacted precursors such as J acid or other aminonaphthalenesulfonic acids.[2]

-

Positional Isomers: The sulfonation of naphthalene derivatives is notoriously complex and can lead to the formation of various positional isomers.

-

Over-sulfonated or Under-sulfonated By-products: Incomplete or excessive sulfonation can result in molecules with an incorrect number of sulfonic acid groups.

-

Reaction By-products: Side reactions can generate a variety of related substances.

-

Residual Reagents: Traces of reagents like oleum, sodium hydroxide, manganese dioxide, or sodium pyrosulfite may remain.[5]

Caption: Synthetic pathway and potential points of impurity introduction.

Core Analytical Methodologies

A multi-faceted approach is necessary for a comprehensive purity profile. No single technique is sufficient; instead, orthogonal methods should be employed to build a complete picture.

High-Performance Liquid Chromatography (HPLC): The Primary Separation Technique

HPLC is the cornerstone for the purity analysis of non-volatile compounds like sulfonated naphthalenes.[6][7] Its high resolving power allows for the separation of the main component from closely related impurities.

Principle of Method Selection (Causality): Due to the highly polar and ionic nature of the sulfonic acid groups, a standard reverse-phase (RP) method may provide insufficient retention. Therefore, an ion-pair reverse-phase HPLC (IP-RP-HPLC) method or a method employing an acidic mobile phase is often optimal. The acidic mobile phase suppresses the ionization of the sulfonic acid groups, increasing their retention on a C18 column. For mass spectrometry compatibility, volatile acids like formic acid are preferred over non-volatile acids like phosphoric acid.[8]

Detailed Experimental Protocol: RP-HPLC

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for LC-MS).

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: A gradient is necessary to elute both the polar main compound and potentially less polar impurities within a reasonable timeframe.

-

Start with a high percentage of Solvent A to retain the analyte.

-

Gradually increase the percentage of Solvent B to elute the compounds.

-

-

System Parameters:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by PDA analysis. Fluorescence detection can also be highly sensitive for naphthalene sulfonates.[6]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

-

Filter through a 0.45 µm syringe filter before injection.

-

-

Data Analysis: Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Table 2: Example HPLC Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 75% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS): For Structural Elucidation

Causality: While HPLC separates impurities, it does not identify them. Coupling HPLC to a mass spectrometer (LC-MS) is essential for determining the molecular weights of unknown peaks. This information is critical for identifying potential isomers (same molecular weight) or by-products (different molecular weights). The predicted monoisotopic mass of the compound is 318.98206 Da.[9]

Titrimetry: For Assay Determination

Causality: Chromatographic methods provide relative purity (area %). A classical titrimetric method can provide an absolute assay value based on a specific functional group. For this compound, diazotization titration can be used to quantify the primary aromatic amine group, providing a measure of the "amino value" and overall content of the active substance.[5]

Capillary Electrophoresis (CE)

Causality: As an orthogonal separation technique, CE separates molecules based on their charge-to-size ratio in an electric field. This provides a different selectivity compared to HPLC and can be valuable for confirming purity or analyzing impurities that are difficult to resolve by HPLC. It is particularly well-suited for highly charged species like aromatic sulfonates.

A Validated Workflow for Purity Analysis

A robust analytical workflow integrates these techniques logically to ensure a comprehensive and trustworthy assessment of purity.

Caption: Integrated workflow for comprehensive purity analysis.

Trustworthiness through Self-Validation: This workflow is inherently self-validating. The HPLC provides a detailed impurity profile, while the titration gives an absolute assay. A high-purity result from HPLC should correlate with a high assay value from titration. Discrepancies would trigger further investigation, such as impurity identification by LC-MS, ensuring that no significant impurity goes undetected.

Conclusion

The purity analysis of this compound requires a well-reasoned, multi-technique approach. By understanding the compound's properties and potential synthetic impurities, analysts can select and implement a suite of methods—led by HPLC and supported by MS and titrimetry—to generate a reliable and comprehensive purity profile. This rigorous approach is essential for ensuring the quality and consistency of this critical chemical intermediate.

References

- 1. This compound CAS#: 6535-70-2 [m.chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6535-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CN101148429A - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Separation of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. PubChemLite - 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid (C10H9NO7S2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Stability and Storage of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, a key intermediate in the synthesis of various dyes and a compound of interest in pharmaceutical research.[1] This document delves into the physicochemical properties that govern its stability, outlines potential degradation pathways, and offers evidence-based protocols for its handling and storage to ensure its integrity for research and development applications. Furthermore, a detailed methodology for conducting forced degradation studies is presented to enable the development of stability-indicating analytical methods.

Introduction: Understanding the Molecule

This compound, also known as Sulfo J acid, is a sulfonated aromatic amine with the molecular formula C₁₀H₉NO₇S₂.[1][2][3][4][5] Its structure, featuring a naphthalene core substituted with amino, hydroxyl, and sulfonic acid groups, imparts a high degree of water solubility and reactivity, making it a valuable building block in organic synthesis. However, these same functional groups are also susceptible to various degradation pathways, making a thorough understanding of its stability profile crucial for its effective use.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₇S₂ | [1][2][3][4][5] |

| Molecular Weight | 319.31 g/mol | [1][2][3][4][5] |

| Appearance | Grey to yellowish-brown moist material | [6] |

| Water Solubility | 35.36 g/L at 25°C | [1] |

| pKa | -0.42 ± 0.40 (Predicted) | [1] |

Factors Influencing the Stability of this compound

The stability of this compound is influenced by several environmental factors, including pH, light, temperature, and the presence of oxidizing agents. The presence of both an amino and a hydroxyl group on the naphthalene ring makes the molecule susceptible to oxidation, while the sulfonic acid groups can influence its solubility and interaction with other molecules.

pH

Oxidation

The presence of an amino and a hydroxyl group on the naphthalene ring makes this compound susceptible to oxidation. Oxidizing agents, such as hydrogen peroxide, or even atmospheric oxygen over prolonged periods, can lead to the formation of colored degradation products. The electron-donating nature of these substituents activates the aromatic ring, making it more prone to oxidative degradation. This can lead to the formation of quinone-like structures and other oxidized species, which may impact the purity and performance of the material.

Light

Many aromatic compounds are sensitive to light, and this compound is likely no exception. Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to degradation. Photodegradation pathways can be complex and may involve the formation of radical species, leading to a variety of degradation products. Therefore, protection from light is a key consideration for storage.

Temperature

Elevated temperatures can accelerate the rate of all chemical degradation reactions. For this compound, this includes oxidation and potentially hydrolysis. Storing the compound at elevated temperatures can lead to a significant decrease in purity over time. Therefore, it is crucial to store the material in a cool environment to minimize thermal degradation.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended:

-

Temperature: Store in a cool, dry place.[7] Avoid exposure to high temperatures.

-

Light: Keep the container tightly closed and protected from light.

-

Atmosphere: Store in a well-ventilated area. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

-

Container: Use a tightly sealed, non-reactive container.

-

Handling: When handling the compound, use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid generating dust.

Forced Degradation Studies: A Protocol for Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][9][10][11] The following is a general protocol for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the parent compound.[9]

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent if necessary) at a known concentration (e.g., 1 mg/mL).[9]

Stress Conditions

4.2.1. Acidic Hydrolysis

-

Procedure: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Conditions: Store the solution at room temperature and at an elevated temperature (e.g., 60°C).

-

Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with an equivalent amount of 0.1 M sodium hydroxide before analysis.

4.2.2. Basic Hydrolysis

-

Procedure: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Conditions: Store the solution at room temperature.

-

Sampling: Withdraw samples at appropriate time points and neutralize with an equivalent amount of 0.1 M hydrochloric acid before analysis.

4.2.3. Oxidative Degradation

-

Procedure: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Conditions: Store the solution at room temperature, protected from light.

-

Sampling: Withdraw samples at appropriate time points. The reaction may be quenched by adding a suitable antioxidant if necessary.

4.2.4. Thermal Degradation

-

Procedure: Place the solid compound in a controlled temperature oven.

-

Conditions: Expose the solid to dry heat at a temperature higher than the accelerated stability testing conditions (e.g., 70°C).

-

Sampling: Withdraw samples at appropriate time points and prepare solutions for analysis.

4.2.5. Photolytic Degradation

-

Procedure: Expose the stock solution and the solid compound to a light source that provides both UV and visible light.

-

Conditions: The exposure should be in accordance with ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11] A control sample should be kept in the dark under the same temperature conditions.

-

Sampling: Analyze the samples after the exposure period.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from its degradation products. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a good starting point for method development.[12]

Data Analysis

For each stress condition, analyze the samples to determine the percentage of the parent compound remaining and the formation of any degradation products. The peak purity of the parent compound should be assessed to ensure that no degradation products are co-eluting.

Visualization of Key Concepts

Degradation Pathway Logic:

Caption: Potential degradation pathways of this compound under various stress conditions.

Forced Degradation Experimental Workflow:

Caption: A stepwise workflow for conducting forced degradation studies on this compound.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. This technical guide has outlined the key factors that influence its stability, including pH, oxidation, light, and temperature. By adhering to the recommended storage and handling conditions, the integrity of this valuable compound can be maintained. Furthermore, the provided protocol for forced degradation studies offers a systematic approach for researchers to investigate its stability profile in-depth and to develop robust, stability-indicating analytical methods. A thorough understanding of the stability of this molecule is paramount for ensuring the reliability and reproducibility of experimental results and for the development of safe and effective final products.

References

- 1. This compound CAS#: 6535-70-2 [m.chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikidata [wikidata.org]

- 5. 6535-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. SULPHO J - ACID [jembychemltd.com]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid in Advanced Dye Synthesis

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, commonly known in the industry as Chicago Acid or Sulfonated J Acid , is a highly versatile and critical intermediate in the synthesis of a wide range of dyes, particularly within the acid and reactive dye classes.[1][2] Its unique molecular architecture, featuring a primary amino group, a hydroxyl group, and two sulfonic acid groups on a naphthalene scaffold, provides a powerful platform for developing dyes with specific, high-performance characteristics. This document serves as a comprehensive technical guide, detailing the chemical principles, strategic applications, and detailed laboratory protocols for leveraging this compound in the synthesis of azo dyes.

Introduction: The Molecular Advantage of Chicago Acid

This compound (CAS: 6535-70-2, Molecular Formula: C₁₀H₉NO₇S₂) is a cornerstone of chromophore chemistry.[3][4] Its utility stems directly from the distinct reactivity of its functional groups, which can be selectively engaged to build complex dye structures.

-

Primary Amino Group (-NH₂): This group is the reactive site for diazotization, allowing the molecule to act as a diazo component. However, it is more frequently utilized as a powerful electron-donating group that activates the naphthalene ring for other reactions.

-

Hydroxyl Group (-OH): As a potent activating group, the hydroxyl moiety renders the naphthalene ring electron-rich, making it an excellent nucleophile (a "coupling component") for reaction with diazonium salts.[5]

-

Sulfonic Acid Groups (-SO₃H): The two sulfonic acid groups are perhaps the most critical feature for practical applications. They confer excellent water solubility upon the final dye molecule, a prerequisite for most textile dyeing processes.[6][7] Furthermore, these anionic groups provide the primary mechanism for binding to protein and polyamide fibers such as wool, silk, and nylon through electrostatic interactions, forming what are known as acid dyes.[7][8]

The strategic placement of these groups allows chemists to precisely control the electronic properties of the resulting chromophore, thereby tuning the final color, while ensuring the dye has the necessary physical properties for commercial application.

The Chemistry of Azo Dye Formation: A Two-Act Play

The synthesis of azo dyes is a robust and well-established process that universally proceeds through two fundamental stages: Diazotization and Azo Coupling.[9][10]

Act I: Diazotization - Formation of the Electrophile

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[6] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[9]

Causality: The reaction is performed at low temperatures (typically 0–5 °C) because the resulting aryldiazonium salt (Ar-N₂⁺) is highly unstable and can decompose, releasing nitrogen gas at higher temperatures.[11][12] This low temperature is critical to preserve the reactive electrophile for the next stage.